Cas no 72983-78-9 (5-Iminodaunorubicin)

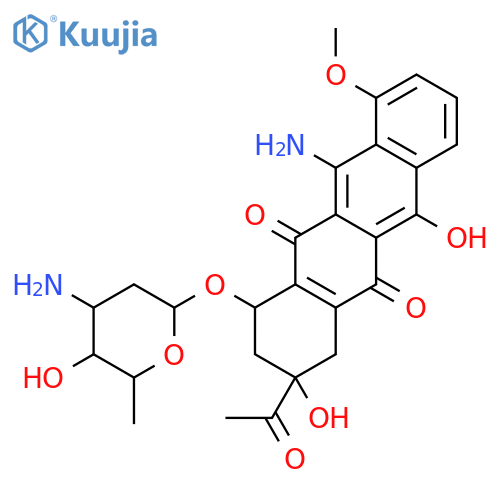

5-Iminodaunorubicin structure

商品名:5-Iminodaunorubicin

5-Iminodaunorubicin 化学的及び物理的性質

名前と識別子

-

- 5(8H)-Naphthacenone,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-,(8S,10S)-

- 5(8H)-Naphthacenone, 8-acetyl-10-(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S,10S)-

- 5(8H)-Naphthacenone,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-1

- 5-Iminodaunorubicin

- NSC254681

- UNII-P910685S6G

- (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-(hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone

- 72983-78-9

- 5(8H)-NAPHTHACENONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,9,10,12-TETRAHYDRO-6,8,11-TRIHYDROXY-12-IMINO-1-METHOXY-, (8S,10S)-

- PD157779

- P910685S6G

- BRN 4069837

- (8S,10S)-8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,9,10,12-TETRAHYDRO-6,8,11-TRIHYDROXY-12-IMINO-1-METHOXY-5(8H)-NAPHTHACENONE

- 5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S-cis)-

- NSC-833900

- CHEMBL3304020

- (8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

- Q27286385

- MS-29746

- 5-ID

- CS-0159974

- CCRIS 5676

- NSC-254681

- HY-138645

- (8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

- 5(8H)-Naphthacenone der.

- NSC833900

- 5-Iminodaunomycin

-

- インチ: InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1

- InChIKey: BLLIIPIJZPKUEG-HPTNQIKVSA-N

- ほほえんだ: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O

計算された属性

- せいみつぶんしりょう: 526.195

- どういたいしつりょう: 526.195

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 38

- 回転可能化学結合数: 4

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 192A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.51

- ふってん: 864.9°C at 760 mmHg

- フラッシュポイント: 476.9°C

- 屈折率: 1.698

- PSA: 192.62000

- LogP: 2.01410

5-Iminodaunorubicin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-138645-10mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 10mg |

¥5800 | 2024-04-17 | |

| MedChemExpress | HY-138645-5mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 5mg |

¥3500 | 2024-04-17 | |

| ChemScence | CS-0159974-10mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 10mg |

$580.0 | 2022-04-26 | |

| ChemScence | CS-0159974-25mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 25mg |

$1100.0 | 2022-04-26 | |

| ChemScence | CS-0159974-50mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 50mg |

$1700.0 | 2022-04-26 | |

| MedChemExpress | HY-138645-1mg |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 1mg |

¥1590 | 2024-04-17 | |

| 1PlusChem | 1P00FSCW-50mg |

5(8H)-Naphthacenone, 8-acetyl-10-(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, (8S,10S)- |

72983-78-9 | 95% | 50mg |

$1982.00 | 2024-04-21 | |

| Ambeed | A1549278-10mg |

(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-12-imino-1-methoxy-7,9,10,12-tetrahydrotetracen-5(8H)-one |

72983-78-9 | 98% | 10mg |

$893.0 | 2024-04-17 | |

| Ambeed | A1549278-5mg |

(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-12-imino-1-methoxy-7,9,10,12-tetrahydrotetracen-5(8H)-one |

72983-78-9 | 98% | 5mg |

$539.0 | 2024-04-17 | |

| MedChemExpress | HY-138645-10mM*1mLinDMSO |

5-Iminodaunorubicin |

72983-78-9 | 95.34% | 10mM*1mLinDMSO |

¥4050 | 2022-03-28 |

5-Iminodaunorubicin 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

72983-78-9 (5-Iminodaunorubicin) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 249916-07-2(Borreriagenin)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72983-78-9)5-Iminodaunorubicin

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):220.0/485.0/804.0